
2'-(Methylamino)-5'-nitro-succinanilic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid is a complex organic compound with significant interest in various scientific fields. This compound features a nitrophenyl group, a methylamino group, and an oxobutanoic acid moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of aniline derivatives to introduce the nitro group. This is followed by the methylation of the amino group using methylamine. The final step involves the formation of the oxobutanoic acid moiety through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and methylation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and strong acids or bases for substitution reactions. Typical conditions involve controlled temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. It can act on ionotropic and metabotropic receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
β-N-Methylamino-L-alanine (BMAA): Known for its neurotoxic effects.
2,4-Diaminobutyric acid (DAB): Another non-protein amino acid with distinct properties.
N-(2-Aminoethyl)glycine (AEG): A structurally related compound with different biological activities
Uniqueness
What sets 4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
Molekularformel |
C11H13N3O5 |
|---|---|
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
4-[2-(methylamino)-5-nitroanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13N3O5/c1-12-8-3-2-7(14(18)19)6-9(8)13-10(15)4-5-11(16)17/h2-3,6,12H,4-5H2,1H3,(H,13,15)(H,16,17) |
InChI-Schlüssel |
UIMTXPIELUIYSI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


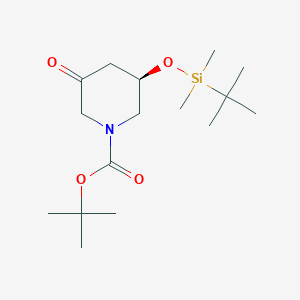

![2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid](/img/structure/B13343410.png)
![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13343418.png)
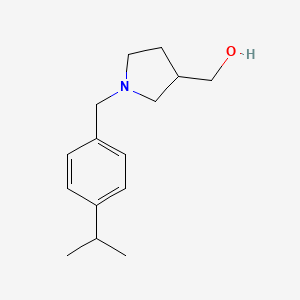
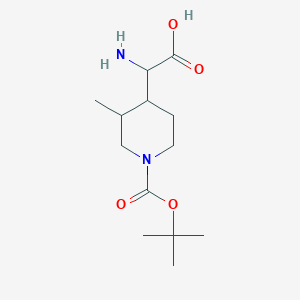

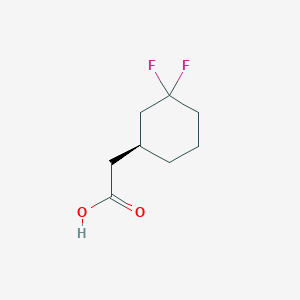
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
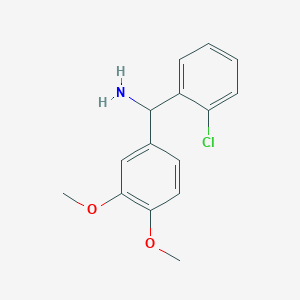
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
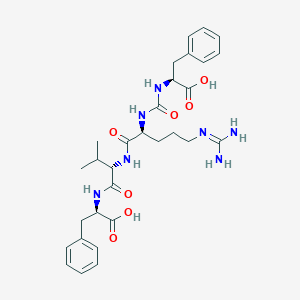
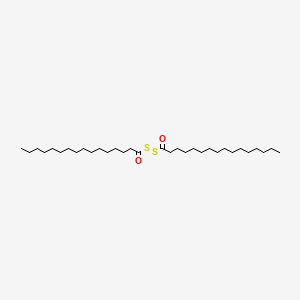
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
